

The Discovery and Synthesis of (R)-Acalabrutinib: A Technical Guide

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Compound of Interest		
Compound Name:	(R)-Acalabrutinib	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Acalabrutinib, marketed as Calquence®, is a highly selective, second-generation Bruton's tyrosine kinase (BTK) inhibitor.[1] It represents a significant advancement in the treatment of B-cell malignancies, offering improved tolerability compared to the first-in-class BTK inhibitor, ibrutinib.[1] This technical guide provides an in-depth overview of the discovery, mechanism of action, and synthesis of **(R)-Acalabrutinib**, tailored for professionals in the field of drug development and research.

Discovery and Rationale

The development of **(R)-Acalabrutinib** was driven by the need to improve upon the therapeutic window of ibrutinib. While effective, ibrutinib is associated with off-target effects, leading to adverse events such as bleeding, atrial fibrillation, and diarrhea.[2] These off-target activities are primarily attributed to its inhibition of other kinases, including EGFR, ITK, and TEC.[2][3]

The discovery of **(R)-Acalabrutinib** focused on designing a more selective BTK inhibitor to minimize these off-target effects.[1] Through structure-activity relationship (SAR) studies, researchers at Acerta Pharma developed a molecule with a distinct chemical scaffold that maintains potent, irreversible inhibition of BTK while demonstrating significantly less activity against other kinases.[4][5]



Mechanism of Action

(R)-Acalabrutinib is a covalent inhibitor of BTK. It selectively forms a covalent bond with the cysteine residue at position 481 (Cys481) in the active site of BTK.[1][6] This irreversible binding leads to the inhibition of BTK enzymatic activity, which is a crucial component of the B-cell receptor (BCR) signaling pathway.[6][7] By blocking this pathway, **(R)-Acalabrutinib** inhibits B-cell proliferation, trafficking, chemotaxis, and adhesion, ultimately leading to apoptosis of malignant B-cells.[6]

Quantitative Data Kinase Selectivity Profile

(R)-Acalabrutinib exhibits a highly selective kinase inhibition profile. The following table summarizes its potency against BTK and its reduced activity against other kinases compared to ibrutinib.

Kinase Target	(R)-Acalabrutinib IC50 (nM)	Ibrutinib IC50 (nM)
ВТК	3[8]	<10[2]
EGFR	>1000[3]	0.07 μM (cellular assay)[9]
ITK	>1000[3]	<10[2]
TEC	9.7[10]	<10[2]
LCK	No IC50 reached at relevant concentrations[2]	<0.2 μM (cellular assay)[2]
SRC	No IC50 reached at relevant concentrations[2]	<0.2 μM (cellular assay)[2]

Pharmacokinetic Properties

The pharmacokinetic profile of **(R)-Acalabrutinib** is characterized by rapid absorption and elimination.



Parameter	Value
Tmax (median)	0.75 hours
Half-life (t1/2)	0.9 hours (parent drug), 6.9 hours (active metabolite, ACP-5862)
Bioavailability	25%
Protein Binding	97.5%
Metabolism	Primarily by CYP3A enzymes
Excretion	84% in feces, 12% in urine

Data sourced from DrugBank Online and PubChem.

Experimental Protocols

Detailed experimental protocols for the discovery and characterization of **(R)-Acalabrutinib** are proprietary. However, the following outlines the general methodologies employed based on publicly available information.

Kinase Inhibition Assays

The potency and selectivity of **(R)-Acalabrutinib** were determined using various in vitro kinase assays. These assays typically involve the following steps:

- Reagents: Recombinant human kinase enzymes (e.g., BTK, EGFR, ITK), a suitable substrate (e.g., a peptide or protein that is a known substrate for the kinase), ATP, and the test compound ((R)-Acalabrutinib or other inhibitors).
- Assay Principle: The assay measures the ability of the test compound to inhibit the phosphorylation of the substrate by the kinase. This can be quantified using various detection methods, such as:
 - Radiometric Assays: Using radiolabeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP), the transfer of the radioactive phosphate group to the substrate is measured.[11]



- Luminescent Assays: Assays like ADP-Glo[™] measure the amount of ADP produced during the kinase reaction, which correlates with kinase activity.[12]
- Fluorescence Resonance Energy Transfer (FRET): Assays like LanthaScreen™ use a
 europium-labeled antibody that binds to the kinase and a fluorescently labeled tracer that
 competes with the inhibitor for binding to the kinase's ATP site. Inhibition is measured by a
 decrease in the FRET signal.[13]

Procedure:

- The kinase enzyme is incubated with varying concentrations of the test compound.
- The kinase reaction is initiated by the addition of the substrate and ATP.
- The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).[11]
- The reaction is stopped, and the amount of phosphorylated substrate or ADP produced is measured.
- IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cellular Assays

Cell-based assays were used to evaluate the activity of **(R)-Acalabrutinib** in a more physiologically relevant context.

- Cell Lines: Primary chronic lymphocytic leukemia (CLL) cells from patients or B-cell lymphoma cell lines.[2]
- Assay Principle: These assays measure the effect of the inhibitor on downstream signaling events following B-cell receptor activation or on cell viability.
- Example: B-cell Activation Assay:
 - Human peripheral blood mononuclear cells (PBMCs) or whole blood are treated with different concentrations of (R)-Acalabrutinib.[8]

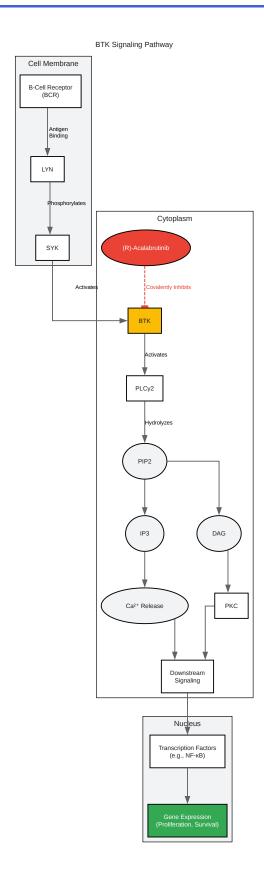


- B-cell activation is stimulated using an anti-IgM antibody.
- The expression of activation markers, such as CD69, on the surface of B-cells is measured by flow cytometry.
- The EC50 value, the concentration of the inhibitor that causes a 50% reduction in B-cell activation, is determined.[8]
- Example: Apoptosis Assay:
 - Malignant B-cells are cultured in the presence of varying concentrations of (R)-Acalabrutinib.
 - After a set incubation period, the percentage of apoptotic cells is determined using methods like Annexin V/Propidium Iodide staining followed by flow cytometry.

Signaling and Synthesis Pathways BTK Signaling Pathway and the Role of (R)-Acalabrutinib

The following diagram illustrates the B-cell receptor signaling pathway and the point of intervention by **(R)-Acalabrutinib**.





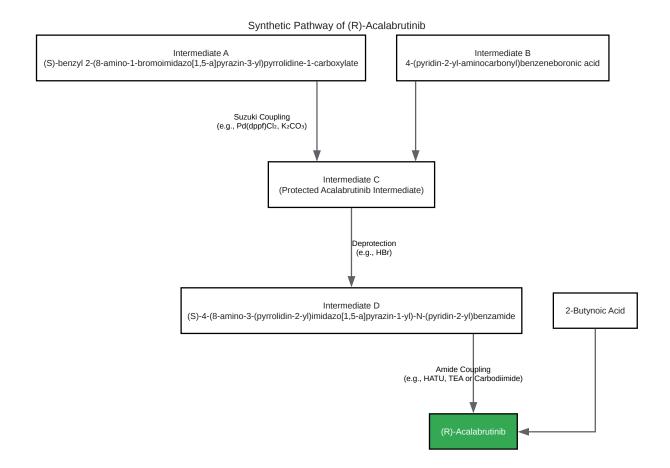
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Caption: BTK Signaling Pathway and Inhibition by (R)-Acalabrutinib.



Synthesis Pathway of (R)-Acalabrutinib

Several synthetic routes for **(R)-Acalabrutinib** have been reported, primarily in the patent literature. The following diagram illustrates a common synthetic strategy.



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Caption: A representative synthetic pathway for **(R)-Acalabrutinib**.



A key intermediate in the synthesis is (S)-4-(8-amino-3-(pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide.[14][15] The final step involves the coupling of this intermediate with 2-butynoic acid.[16][17] Various coupling reagents can be used for this amide bond formation, including HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC).[16]

Conclusion

(R)-Acalabrutinib is a testament to the power of rational drug design in improving therapeutic outcomes. Its high selectivity for BTK translates into a more favorable safety profile compared to its predecessor, ibrutinib, without compromising efficacy. The synthesis of **(R)-Acalabrutinib** involves a multi-step process culminating in the crucial amide bond formation. This technical guide provides a foundational understanding of the discovery and synthesis of this important therapeutic agent for professionals dedicated to advancing cancer treatment.

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